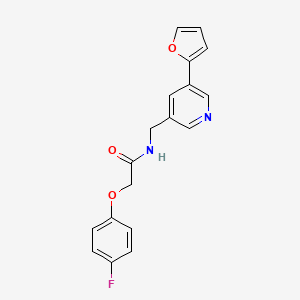

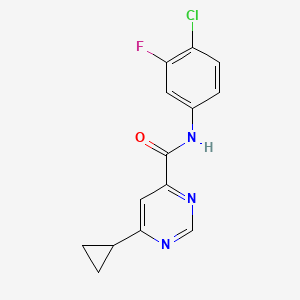

![molecular formula C8H16N6O4 B2852067 1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol CAS No. 2052281-67-9](/img/structure/B2852067.png)

1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol

カタログ番号 B2852067

CAS番号:

2052281-67-9

分子量: 260.254

InChIキー: FUTUQTMLVJKHHS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol” is a chemical compound with the molecular formula C8H16N6O4. It is a type of azide-containing reagent .

Chemical Reactions Analysis

Azide-containing compounds like 3-Azido-1-propanol are utilized in Strain-Promoted Azide-Alkyne Cycloaddition reactions (SPAAC). This enables selective and copper-free click chemistry modifications of biomolecules .科学的研究の応用

Peptide Synthesis and Drug Development

- Peptide Modification : Azido groups serve as vital components in the modification of peptides, enabling the incorporation of 1H-[1,2,3]-triazoles into peptide backbones or side chains through copper(I)-catalyzed 1,3-dipolar cycloadditions. This process is compatible with solid-phase peptide synthesis, highlighting the potential utility of azido alcohols in peptide engineering and drug development (Tornøe, Christensen, & Meldal, 2002).

Material Science

- Energetic Materials Synthesis : Azido esters, closely related to azido alcohols, are synthesized for applications in energetic materials. These compounds exhibit stability up to 180°C and have glass transition temperatures below freezing, indicating their potential use in propellants and explosives (Pant, Wagh, Nair, Gore, & Venugopalan, 2006).

Polymer Chemistry

- Polymer Functionalization : Azido groups play a crucial role in the direct synthesis of α-azido, ω-hydroxypolyethers by monomer-activated anionic polymerization. The introduction of azido functions enables further chemical modifications, offering pathways to design functional polymers with specific properties (Gervais, Labbé, Carlotti, & Deffieux, 2009).

Fluorescent Molecules Synthesis

- Fluorescent Molecules : The regio- and stereoselective homocoupling of γ-arylated tert-propargyl alcohols, potentially including azido alcohols, leads to fluorescent dihydrofuran derivatives. This application is significant in the synthesis of fluorescent probes and materials for optical applications (Funayama, Satoh, & Miura, 2005).

Antifungal Agents

- Antifungal Compounds : A series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, synthesized from azido alcohol precursors, have shown high activity against Candida spp., indicating the potential of azido alcohols in developing new antifungal agents (Zambrano-Huerta et al., 2019).

Bioconjugation and Drug Delivery

- Drug Delivery Systems : Azido-terminated heterobifunctional poly(ethylene glycol) (PEG) derivatives, potentially derived from azido alcohols, are synthesized for "click" conjugation, demonstrating their utility in creating drug delivery systems that can be precisely targeted and controlled (Hiki & Kataoka, 2007).

特性

IUPAC Name |

1-azido-3-[2-(3-azido-2-hydroxypropoxy)ethoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N6O4/c9-13-11-3-7(15)5-17-1-2-18-6-8(16)4-12-14-10/h7-8,15-16H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTUQTMLVJKHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(CN=[N+]=[N-])O)OCC(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde

864664-70-0

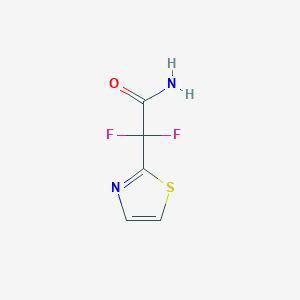

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetamide

1850835-10-7

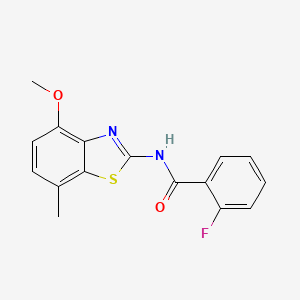

![{3-Chloro-4-[4-(4-propoxybenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2851985.png)

![2-[2-(3-Ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B2851986.png)

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2851987.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2851996.png)

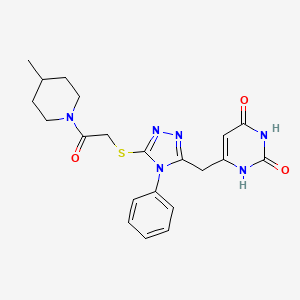

![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2851999.png)

![(Z)-methyl 2-(2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2852002.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-phenylpteridin-4-amine](/img/structure/B2852005.png)